Benzamide, 5-amino-N-(2-(diethylamino)ethyl)-2-(octyloxy)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

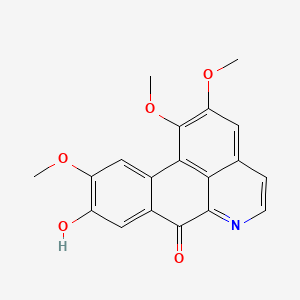

Benzamide, 5-amino-N-(2-(diethylamino)ethyl)-2-(octyloxy)- is a bioactive chemical.

Wissenschaftliche Forschungsanwendungen

Neuroleptic Activity

- Benzamides, including derivatives similar to 5-amino-N-(2-(diethylamino)ethyl)-2-(octyloxy) benzamide, have been synthesized as potential neuroleptics. These compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, showing a good correlation between structure and activity. Such compounds could be potent drugs with fewer side effects for treating psychosis (Iwanami et al., 1981).

Antiarrhythmic Activity

- Benzamides with heterocyclic amide side chains, related to 5-amino-N-(2-(diethylamino)ethyl)-2-(octyloxy) benzamide, have shown oral antiarrhythmic activity in mice. The most potent compounds in this category are derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide. This highlights their potential use in clinical trials for treating arrhythmias (Banitt et al., 1977).

NO Production Inhibition

- New benzamide derivatives have shown potential in inhibiting nitric oxide (NO) production in microglia cells. This suggests their application in conditions where NO production needs to be regulated (Kim et al., 2009).

Antiviral Activity Against Avian Influenza

- Novel benzamide-based compounds, related to 5-amino-N-(2-(diethylamino)ethyl)-2-(octyloxy) benzamide, have been synthesized and tested for their anti-influenza A virus (H5N1) activity. These compounds have shown significant antiviral activities against bird flu influenza (Hebishy et al., 2020).

Melanotropic Carrier for Radioisotopes and Metals

- Benzamide derivatives have been used in imaging melanoma and melanoma metastases due to their neurotropic characteristic. They have been explored for use as radiotracers and in magnetic resonance imaging, indicating their application in molecular imaging and targeted drug delivery (Oltmanns et al., 2009).

Antimicrobial and Antioxidant Activities

- Benzamide compounds have shown antimicrobial activities and compound-specific antioxidant activity. This suggests their potential use in the development of antimicrobial and antioxidant agents (Yang et al., 2015).

Synthesis of Fluorescent Derivatives

- Synthesis of novel fluorescent derivatives of benzamides, including those related to 5-amino-N-(2-(diethylamino)ethyl)-2-(octyloxy) benzamide, has been explored. These compounds show potential in photo-physical applications due to their excited state intra-molecular proton transfer pathway (Padalkar et al., 2011).

Anticonvulsant Activity

- Benzamide derivatives have demonstrated anticonvulsant activity, suggesting their potential use in treating seizures and related disorders (Lambert et al., 1995).

Antifungal Agents

- New benzamide derivatives have been synthesized for potential use as antifungal agents. Their activity against various fungal species indicates their application in antifungal therapies (Narayana et al., 2004).

Antispasmodic and Antihypoxic Properties

- Benzamides, including related compounds, have shown antispasmodic and antihypoxic properties, suggesting their use in conditions requiring the management of spasms and hypoxia (Bakibaev et al., 1994).

Eigenschaften

CAS-Nummer |

13738-15-3 |

|---|---|

Produktname |

Benzamide, 5-amino-N-(2-(diethylamino)ethyl)-2-(octyloxy)- |

Molekularformel |

C21H37N3O2 |

Molekulargewicht |

363.5 g/mol |

IUPAC-Name |

5-amino-N-[2-(diethylamino)ethyl]-2-octoxybenzamide |

InChI |

InChI=1S/C21H37N3O2/c1-4-7-8-9-10-11-16-26-20-13-12-18(22)17-19(20)21(25)23-14-15-24(5-2)6-3/h12-13,17H,4-11,14-16,22H2,1-3H3,(H,23,25) |

InChI-Schlüssel |

VVBBHRDHFVMTKJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)NCCN(CC)CC |

Kanonische SMILES |

CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)NCCN(CC)CC |

Aussehen |

Solid powder |

Andere CAS-Nummern |

13738-15-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Benzamide, 5-amino-N-(2-(diethylamino)ethyl)-2-(octyloxy)- |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1666092.png)

![4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine](/img/structure/B1666103.png)

![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B1666108.png)

![1-[4-(2-Aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B1666111.png)